2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde
CAS No.: 20041-64-9
Cat. No.: VC0006257
Molecular Formula: C9H8Br2O3
Molecular Weight: 323.97 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20041-64-9 |
---|---|
Molecular Formula | C9H8Br2O3 |
Molecular Weight | 323.97 g/mol |
IUPAC Name | 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde |
Standard InChI | InChI=1S/C9H8Br2O3/c1-2-14-7-3-6(10)8(11)5(4-12)9(7)13/h3-4,13H,2H2,1H3 |
Standard InChI Key | MZAISYPWQNBWED-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=C(C(=C1O)C=O)Br)Br |
Canonical SMILES | CCOC1=CC(=C(C(=C1O)C=O)Br)Br |
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is systematically named as 3-ethoxy-5,6-dibromosalicylaldehyde, reflecting its salicylaldehyde backbone . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 20041-64-9 | |
Molecular Formula | ||
Molecular Weight | 324.97 g/mol | |
IUPAC Name | 5-Ethoxy-2,3-dibromo-6-hydroxybenzaldehyde | |
SMILES Notation | CCOC1=CC(=C(C(=C1O)Br)Br)C=O |
The compound’s structure is defined by intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, which stabilizes its conformation and influences solubility . X-ray crystallography of analogous compounds confirms planar geometry in the aromatic ring, with bromine atoms inducing steric hindrance that affects reaction kinetics .
Spectral Characteristics
Fourier-transform infrared (FTIR) spectroscopy reveals key functional groups:
Nuclear magnetic resonance (NMR) data (, ) further elucidate substituent effects. For example, the ethoxy group’s methyl protons resonate at δ 1.35–1.45 ppm, while the aldehyde proton appears as a singlet near δ 10.1 ppm .
Synthesis and Production Methods
Bromination of 3-Ethoxysalicylaldehyde
The most common synthesis route involves brominating 3-ethoxysalicylaldehyde (CAS 492-88-6), a vanillin derivative .
Procedure:
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Substrate Preparation: 3-Ethoxysalicylaldehyde is dissolved in acetic acid at 0°C .
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Bromination: Bromine () or -bromosuccinimide (NBS) is added dropwise. Reaction conditions (temperature, stoichiometry) control di- vs. mono-bromination .
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Workup: The crude product is neutralized, extracted with dichloromethane, and purified via recrystallization .
Optimization Challenges:
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Over-bromination at the 4-position can occur if stoichiometry exceeds 2:1 (Br:substrate) .
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Catalytic Lewis acids (e.g., FeCl) improve regioselectivity but may reduce yield .
Alternative Routes
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Ullmann Coupling: Palladium-catalyzed coupling of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with aryl halides .
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Directed Ortho-Metalation: Lithiation of protected salicylaldehydes followed by bromine quenching .
Physicochemical Properties
Stability and Solubility
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Stability studies indicate decomposition above 150°C, with a melting point of 189–192°C .
Table 1: Solubility Profile
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | 0.12 | 25 |
Ethanol | 8.7 | 25 |
DCM | 22.4 | 25 |
Reactivity
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Nucleophilic Substitution: Bromine atoms undergo substitution with amines or thiols .
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Aldehyde Oxidation: Forms carboxylic acids under strong oxidizing conditions (e.g., KMnO) .
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Electrophilic Aromatic Substitution: Limited due to electron-withdrawing bromine and aldehyde groups .
Biochemical Interactions and Mechanisms
Enzyme Inhibition
2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde acts as a potent inhibitor of inositol-requiring enzyme 1 (IRE1), a key mediator of the unfolded protein response (UPR) .
Mechanism:
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Binds to IRE1’s kinase domain (), disrupting autophosphorylation and downstream XBP1 splicing .
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Reduces endoplasmic reticulum (ER) stress in cancer cells, sensitizing them to apoptosis .
Cellular Effects
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Antiproliferative Activity: IC values of 3.2–5.6 µM in HeLa and MCF-7 cell lines .
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Photosynthetic Inhibition: Blocks electron transport in chloroplasts at 10 µM, reducing ATP synthesis .
Industrial and Research Applications
Pharmaceutical Intermediates
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Anticancer Agents: Serves as a precursor to benzoxaboroles, which inhibit proteasome activity .
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Antimicrobials: Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus .
Materials Science
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Ligands in Catalysis: Schiff base ligands derived from this compound enhance enantioselectivity in asymmetric hydrogenation .
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Polymer Additives: Improves UV stability in polyesters when incorporated at 0.5–1.0 wt% .
Hazard Code | Description |
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H302 | Harmful if swallowed |
H317 | May cause allergic skin reaction |
Protective Measures
Recent Advancements and Future Directions
Recent studies focus on:
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